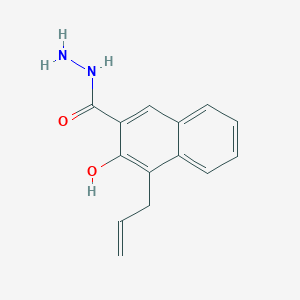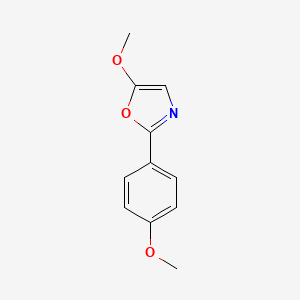
Oxazole, 5-methoxy-2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 5-methoxy-2-(4-methoxyphenyl)- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its methoxy groups attached to the phenyl and oxazole rings, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 5-methoxy-2-(4-methoxyphenyl)-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production of oxazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, like other oxazole derivatives, can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
Oxazole, 5-methoxy-2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: Oxazole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: Oxazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of oxazole, 5-methoxy-2-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, can be compared with other similar compounds, such as:
Benzoxazole: Benzoxazole compounds have a fused benzene ring, which can alter their chemical properties and reactivity.
Oxazoline: Oxazoline derivatives have a saturated ring, which affects their stability and reactivity.
These compounds share some chemical properties with oxazole derivatives but also exhibit unique characteristics that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
67567-57-1 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO3/c1-13-9-5-3-8(4-6-9)11-12-7-10(14-2)15-11/h3-7H,1-2H3 |
InChI-Schlüssel |
YGXKDXZTWZTMEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=C(O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


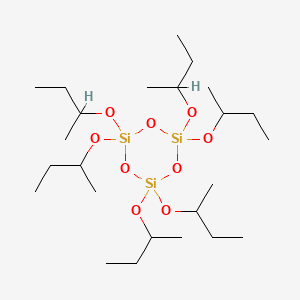

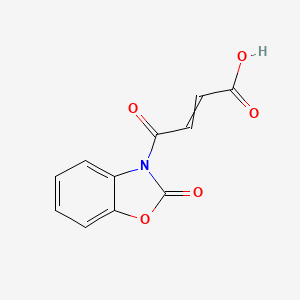
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
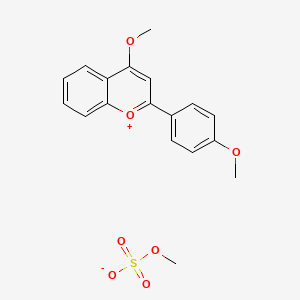
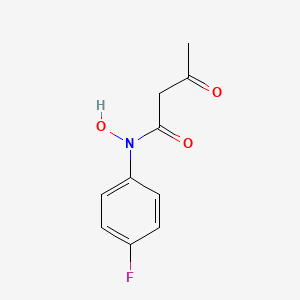
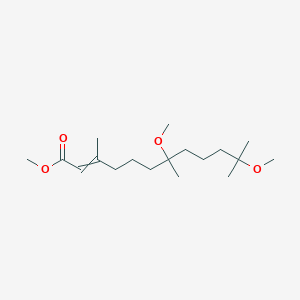
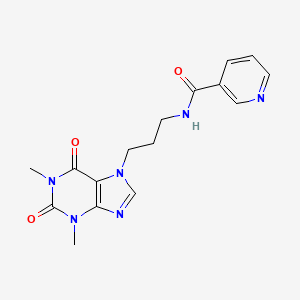

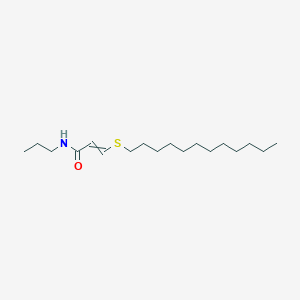
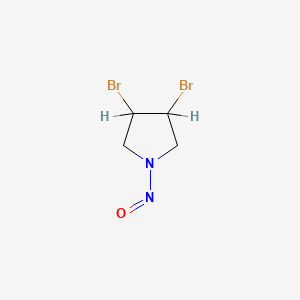
oxophosphanium](/img/structure/B14477891.png)
